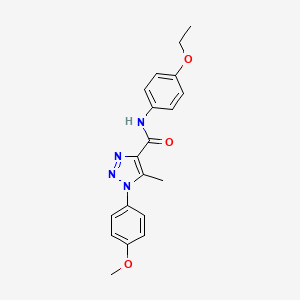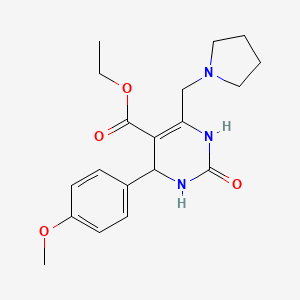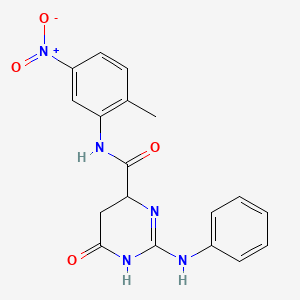![molecular formula C17H19N3O3S B11290581 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11290581.png)
5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core, substituted with various functional groups, including an amino group, a methoxyethyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Pyrrolone Core Construction: The pyrrolone core can be constructed via a cyclization reaction involving an appropriate precursor, such as a β-keto ester or a β-keto amide.
Substitution Reactions: Introduction of the amino group, methoxyethyl group, and other substituents can be achieved through nucleophilic substitution reactions, often using reagents like amines, alkyl halides, and methoxy compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Scalability: Adapting the synthetic process for large-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxyethyl group, leading to the formation of corresponding oxides or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the pyrrolone core, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery, targeting specific biological pathways or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2-hydroxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
5-amino-1-(2-methoxyethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The unique combination of functional groups in 5-amino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern may confer enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-imino-1-(2-methoxyethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O3S/c1-22-8-7-20-9-14(21)15(16(20)18)17-19-13(10-24-17)11-3-5-12(23-2)6-4-11/h3-6,10,18,21H,7-9H2,1-2H3 |
InChI Key |
ZHFHQGOQNJEPBC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11290499.png)


![3-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11290524.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B11290529.png)
![N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11290542.png)

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11290550.png)
![N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11290564.png)
![N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11290566.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11290573.png)
![2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11290574.png)
![8-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11290582.png)
![2-[3-(3,4-dimethoxyphenyl)propanoyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11290591.png)
